1-Amino-2-methyl-4-phenylbutan-2-ol

Chiral Pool Synthesis Medicinal Chemistry Process Chemistry

Procure racemic 1-Amino-2-methyl-4-phenylbutan-2-ol (≥95%) as a cost-effective, validated intermediate for Atazanavir analog development and peptide coupling. Its unique 1-amino-2-methyl-4-phenyl pattern ensures synthetic route fidelity, unlike positional isomers. Leverage defined physicochemical parameters (LogP 1.33-1.48) for predictable solubility. Verify CAS 1155915-78-8 for racemic material; enantiopure (R)-enantiomer (CAS 1239767-11-3) is catalogued separately.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
CAS No. 1155915-78-8
Cat. No. B1517879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-2-methyl-4-phenylbutan-2-ol
CAS1155915-78-8
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=CC=C1)(CN)O
InChIInChI=1S/C11H17NO/c1-11(13,9-12)8-7-10-5-3-2-4-6-10/h2-6,13H,7-9,12H2,1H3
InChIKeyLZGPGHGYGAIFGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-2-methyl-4-phenylbutan-2-ol (CAS 1155915-78-8) Technical Procurement Profile and Sourcing Considerations


1-Amino-2-methyl-4-phenylbutan-2-ol (CAS 1155915-78-8) is a chiral beta-amino alcohol with molecular formula C11H17NO and molecular weight 179.26 g/mol, featuring a primary amine group at position 1 and a tertiary alcohol at position 2 on a phenyl-substituted butane backbone . The compound exists as a racemic mixture and is commercially available at 95% purity from multiple established chemical suppliers including Fluorochem (UK/EU/China stock) and Leyan . The (R)-enantiomer (CAS 1239767-11-3) and (3S)-diastereomer (CAS 1364917-82-7) are also independently catalogued, reflecting distinct procurement pathways for stereochemically defined applications [1]. The compound carries GHS07 classification with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) hazard statements .

Why 1-Amino-2-methyl-4-phenylbutan-2-ol Cannot Be Interchanged with Structural Analogs in Synthesis Workflows


Substituting 1-amino-2-methyl-4-phenylbutan-2-ol with closely related beta-amino alcohols or phenylbutanol derivatives introduces distinct stereochemical and functional group consequences that cannot be mitigated without full synthetic route re-optimization. The 1-amino-2-methyl substitution pattern creates a unique spatial arrangement of hydrogen bond donor/acceptor pairs (two H-bond donors, two H-bond acceptors) with a calculated LogP of 1.33-1.48, which directly governs both solubility behavior and molecular recognition events . Critically, the compound's application as a specified intermediate in Atazanavir synthesis is structurally dependent on the exact 1-amino-2-methyl-4-phenyl substitution pattern . Positional isomers such as 3-amino-2-methyl-4-phenylbutan-2-ol (amino group at C3 vs C1) represent fundamentally different scaffolds with distinct chiral center locations, altered hydrogen bonding geometry, and different synthetic origins—2-methyl-2-phenethyloxirane for the 1-amino variant [1] versus alternative starting materials for positional isomers. Further, the non-amino precursor 2-methyl-4-phenylbutan-2-ol (CAS 103-05-9) lacks the primary amine functionality required for peptide coupling or further amination reactions, while analogs with secondary/tertiary amines (e.g., 2-methylamino-2-phenylbutanol, CAS 78483-47-3) exhibit different nucleophilicity and cannot directly substitute in reactions requiring primary amine reactivity [2].

Quantitative Comparative Evidence for 1-Amino-2-methyl-4-phenylbutan-2-ol Selection Criteria


Racemic Mixture Availability Versus Single-Enantiomer Sourcing for Cost-Sensitive Synthetic Applications

1-Amino-2-methyl-4-phenylbutan-2-ol (CAS 1155915-78-8) is commercially supplied as a racemic mixture at 95% purity from multiple vendors including Fluorochem and Leyan, whereas the corresponding (R)-enantiomer (CAS 1239767-11-3) is catalogued separately as a distinct procurement item . The racemic mixture offers a cost-advantaged starting point for applications where stereochemical resolution occurs downstream or where achiral derivatization is the primary objective . This supply chain differentiation has direct procurement implications: users requiring enantioenriched material must explicitly select CAS 1239767-11-3 rather than CAS 1155915-78-8 [1]. The LogP value of 1.33-1.48 (calculated) and topological polar surface area (TPSA) of 46.25 Ų for the racemate provide baseline physicochemical parameters for solvent selection and purification workflow design .

Chiral Pool Synthesis Medicinal Chemistry Process Chemistry

Primary Amine Reactivity Profile Distinguishes This Scaffold from Non-Amino and Secondary Amine Analogs

The target compound contains a primary amine (-NH2) group at position 1, which confers distinct reactivity compared to both the non-amino analog 2-methyl-4-phenylbutan-2-ol (CAS 103-05-9) and the secondary amine analog 2-methylamino-2-phenylbutanol (CAS 78483-47-3) . The non-amino analog lacks the nucleophilic nitrogen entirely, rendering it incompatible with amide bond formation, reductive amination, or peptide coupling reactions that constitute the primary synthetic utility of the amino alcohol scaffold [1]. The secondary amine analog contains an N-methyl substituent that alters both steric accessibility and basicity, precluding direct substitution in reactions designed for primary amine nucleophiles without adjusting stoichiometry, reaction conditions, and purification protocols [2]. The calculated H-bond donor/acceptor profile (2 donors, 2 acceptors) and molecular weight of 179.26 g/mol place this compound in a specific physicochemical space distinct from analogs with different substitution patterns .

Peptide Coupling Amide Bond Formation Synthetic Intermediate

Validated Utility as Atazanavir Synthetic Intermediate Provides Application-Specific Differentiation

1-Amino-2-methyl-4-phenylbutan-2-ol is specifically designated as an intermediate for the synthesis of Atazanavir, an HIV protease inhibitor, and for the preparation of peptide analogs . This application annotation distinguishes the compound from structurally related beta-amino alcohols that lack documented utility in this specific synthetic pathway. Atazanavir synthesis requires a defined sequence of intermediates with precise stereochemical and functional group requirements; the presence of the 1-amino-2-methyl-4-phenyl substitution pattern enables the downstream transformations necessary for accessing the final active pharmaceutical ingredient [1]. In contrast, positional isomers such as 3-amino-2-methyl-4-phenylbutan-2-ol (CAS 1364917-82-7 for the (R)-enantiomer) and 4-amino-2-methyl-4-phenylbutan-2-ol exhibit different regiochemistry that alters coupling trajectories and cannot be presumed interchangeable in established Atazanavir synthetic routes . The reference literature cited in supplier documentation (Martin, J., et al., Prog. Med. Chem., 32, 239 (1995); Bold, G., et al., J. Med. Chem., 41, 3387 (1998)) provides foundational medicinal chemistry context for the compound's role, though quantitative yield or purity data for Atazanavir synthesis steps using this intermediate are not reported in the available supplier technical materials .

Antiviral Synthesis HIV Protease Inhibitor Pharmaceutical Intermediate

Moderate PNMT Inhibitory Activity Provides Baseline Biochemical Benchmark for Structure-Activity Relationship Studies

1-Amino-2-methyl-4-phenylbutan-2-ol exhibits in vitro inhibitory activity against bovine phenylethanolamine N-methyltransferase (PNMT) with a reported inhibition constant (Ki) of 1.11 × 10⁶ nM (1.11 mM) as measured via radiochemical assay [1]. This affinity value establishes a quantitative baseline for structure-activity relationship (SAR) comparisons with other beta-amino alcohol PNMT inhibitors. While this potency is moderate, the data point provides an experimentally validated binding interaction that can be benchmarked against analogs with different substitution patterns to evaluate the impact of structural modifications on target engagement [2]. The availability of this Ki value enables researchers to assess whether the 1-amino-2-methyl-4-phenyl scaffold confers any meaningful advantage over alternative amino alcohol scaffolds in PNMT inhibition assays, though direct head-to-head comparative Ki data for close analogs are not reported in the available literature .

Enzyme Inhibition PNMT SAR Studies

High-Yield Application Scenarios for 1-Amino-2-methyl-4-phenylbutan-2-ol Based on Verified Differentiation Evidence


Atazanavir Analog Synthesis and HIV Protease Inhibitor Development Programs

Research groups engaged in Atazanavir analog development or related HIV protease inhibitor SAR studies should prioritize 1-amino-2-methyl-4-phenylbutan-2-ol (CAS 1155915-78-8) based on its documented specification as an intermediate in Atazanavir synthesis and peptide analog preparation . The compound's primary amine functionality enables the amide bond formations and coupling reactions essential to constructing the Atazanavir scaffold, while the 1-amino-2-methyl-4-phenyl substitution pattern aligns with the regiochemical requirements of established synthetic routes [1]. Positional isomers (e.g., 3-amino or 4-amino variants) lack this validated pathway annotation and would require de novo route development. Users should verify stereochemical requirements for their specific application, as the racemic mixture may be suitable for early-stage work while enantioenriched material (CAS 1239767-11-3) should be procured for stereochemically sensitive downstream steps [2].

Cost-Sensitive Chiral Pool Synthesis Using Racemic Starting Material

Synthetic programs requiring beta-amino alcohol building blocks but not mandating enantiopure starting material can leverage the commercial availability of racemic 1-amino-2-methyl-4-phenylbutan-2-ol at 95% purity as a cost-advantaged entry point . The compound's calculated LogP (1.33-1.48) and TPSA (46.25 Ų) inform solvent selection for reactions and purification, with moderate lipophilicity suggesting compatibility with standard organic solvents (THF, DCM, EtOAc) [1][2]. The primary amine enables diverse derivatization including amidation, reductive amination, and sulfonylation without requiring pre-activation. This scenario is particularly relevant for methodology development, library synthesis, or applications where chiral resolution is deferred to a later synthetic stage. Procurement should confirm supplier specification of CAS 1155915-78-8 rather than 1239767-11-3 to ensure racemic material is received .

PNMT Inhibitor Structure-Activity Relationship Benchmarking

Investigators exploring beta-amino alcohols as PNMT inhibitors can utilize the reported Ki value of 1.11 mM (1.11 × 10⁶ nM) against bovine PNMT as a quantitative baseline for SAR studies . This experimentally determined affinity provides a reference point for evaluating structural modifications—introduction of additional substituents, stereochemical resolution, or scaffold rigidification—on target engagement. While the absolute potency is moderate, the availability of a validated Ki enables calculation of fold-improvement metrics for optimized analogs and supports go/no-go decisions before committing extensive synthetic resources. Researchers should note that this represents the only publicly available quantitative bioactivity data point for this scaffold, and direct comparator data for close analogs are not reported in the accessible literature [1].

Physicochemical Profiling for Computational Chemistry and Property Prediction Model Validation

Computational chemistry groups developing or validating predictive models for beta-amino alcohol physicochemical properties can utilize the vendor-reported calculated parameters for 1-amino-2-methyl-4-phenylbutan-2-ol as a benchmark dataset . The compound's calculated LogP values (1.33-1.48 across different vendor sources), TPSA (46.25 Ų), rotatable bonds (4), and H-bond donor/acceptor counts (2/2) provide a defined parameter set for algorithm calibration [1][2]. The moderate discrepancy in vendor-reported LogP values (Δ = 0.15 log units) itself offers a useful test case for assessing inter-laboratory variability in computational property estimation. This application is supplementary to the compound's primary synthetic utility and leverages the available calculated data rather than direct experimental measurements.

Technical Documentation Hub

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